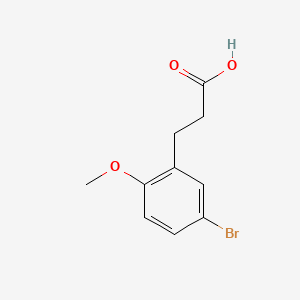

3-(5-Bromo-2-methoxyphenyl)propanoic acid

説明

3-(5-Bromo-2-methoxyphenyl)propanoic acid (CAS 82547-30-6) is a brominated aromatic propanoic acid derivative with the molecular formula C₁₀H₁₁BrO₃ (259.1 g/mol). Its structure features a methoxy group at the 2-position and a bromine atom at the 5-position of the phenyl ring, linked to a three-carbon propanoic acid chain . The compound is commercially available for research applications, with synthesis protocols often involving bromination and functional group modifications . Its physicochemical properties, such as solubility and acidity, are influenced by the electron-withdrawing bromine and electron-donating methoxy groups, making it a versatile scaffold for pharmaceutical and agrochemical studies.

特性

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLIOLQUIYTUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627573 | |

| Record name | 3-(5-Bromo-2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82547-30-6 | |

| Record name | 5-Bromo-2-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82547-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Bromo-2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-bromo-2-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid typically involves the bromination of 2-methoxyphenylpropanoic acid. The process can be summarized as follows:

Starting Material: 2-Methoxyphenylpropanoic acid.

Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 5-position of the phenyl ring.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large quantities of 2-methoxyphenylpropanoic acid are brominated using industrial-grade bromine in large reactors.

Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.

Purification: Industrial purification techniques such as distillation, crystallization, and large-scale chromatography are employed to obtain the final product.

化学反応の分析

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of 3-(5-substituted-2-methoxyphenyl)propanoic acid derivatives.

Oxidation: Formation of 3-(5-bromo-2-formylphenyl)propanoic acid or 3-(5-bromo-2-carboxyphenyl)propanoic acid.

Reduction: Formation of 3-(5-bromo-2-methoxyphenyl)propanol or 3-(5-bromo-2-methoxyphenyl)propanal.

科学的研究の応用

3-(5-Bromo-2-methoxyphenyl)propanoic acid has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development, particularly in designing anti-inflammatory and anticancer agents.

Biological Studies: Used in studies to understand the biological activity of brominated phenylpropanoic acids and their derivatives.

Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Halogen Substitution

- 3-(5-Bromo-2-fluorophenyl)propanoic acid (C₉H₈BrFO₂): Replacing the methoxy group with fluorine at the 2-position reduces steric bulk and increases electronegativity. The smaller fluorine atom may enhance membrane permeability compared to methoxy, as seen in analogs targeting enzyme inhibition .

Methoxy vs. Hydroxy Groups

- 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid: Replacing methoxy with a hydroxyl group increases acidity (pKa ~2–3) and hydrogen-bonding capacity, which could enhance interactions with biological targets like proteases .

Functional Group Modifications

Heterocyclic Derivatives

- 3-[{(5Z)-5-[(5-Bromo-2-thienyl)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}(phenyl)amino]propanoic acid (C₁₇H₁₃BrN₂O₃S₂): Incorporation of a thiazole-thiophene hybrid system enhances planarity and π-π stacking, critical for inhibiting enzymes like Furin (IC₅₀ = 35 µM for related analogs) .

- 3-((3-Chloro-4-methylphenyl)(4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino)propanoic acid (P16): Chlorine and methyl groups improve lipophilicity, but the absence of bromine reduces steric and electronic effects compared to the target compound .

Amino Acid Derivatives

- (R)-3-(5-Bromo-2-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: The tert-butoxycarbonyl (Boc)-protected amino group enhances stability and bioavailability, making it suitable for peptide synthesis and drug delivery .

Physicochemical Properties

- Melting Points: Brominated aromatic analogs (e.g., ’s thiazole derivative) exhibit higher melting points (143–144°C) due to crystallinity from planar heterocycles, whereas aliphatic bromo acids (e.g., 2-bromo-2-methyl-propanoic acid) melt at lower temperatures (48–49°C) .

- Solubility : Methoxy groups improve aqueous solubility compared to purely hydrophobic substituents (e.g., phenyl or thiophene).

Research Implications

The bromine atom in 3-(5-Bromo-2-methoxyphenyl)propanoic acid provides a balance of steric bulk and electron-withdrawing effects, critical for interactions with enzymatic active sites . Structural analogs with heterocycles or amino acid modifications demonstrate enhanced target specificity, highlighting the compound’s versatility as a pharmacophore. Future studies could explore synergistic effects of bromine with other halogens or bioisosteres (e.g., trifluoromethyl groups) to optimize drug-like properties.

生物活性

3-(5-Bromo-2-methoxyphenyl)propanoic acid, with the chemical formula CHBrO and CAS number 82547-30-6, is a halogenated phenylpropionic acid derivative. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The molecular weight of this compound is 259.10 g/mol. Its structural formula can be represented as follows:

- IUPAC Name : this compound

- SMILES Notation : COC1=C(CCC(O)=O)C=C(Br)C=C1

Inhibitory Activity

Research has suggested that compounds similar to this compound may exhibit inhibitory activities against important enzymes such as Bacillus anthracis lethal factor (LF), botulinum neurotoxin A (BoNT/A), and matrix metalloproteases (MMPs).

Table 1: Inhibitory Activities of Related Compounds

| Compound | IC50 (µM) - LF | IC50 (µM) - BoNT/A | IC50 (µM) - MMP-1 | IC50 (µM) - MMP-9 |

|---|---|---|---|---|

| Compound A | 3.24 | 7.2 | >100 | 100 |

| Compound B | 1.6 | 38 | >100 | 1.7 |

| Compound C | 3.0 | >100 | 78 | 11 |

| Compound D | 13 | 65 | >100 | 9.4 |

This table summarizes the IC50 values for selected compounds related to the phenylpropionic acid structure, indicating their potency against various enzymes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the molecular structure can significantly impact the biological activity of phenylpropionic acids. For instance, the presence of a halogen at specific positions on the aromatic ring enhances binding affinity and inhibitory potency against target enzymes.

Case Studies

While direct case studies on this compound are scarce, related compounds have been evaluated for their therapeutic potential:

- Anthrax Toxin Inhibition : Research focused on small molecule inhibitors targeting anthrax lethal factor has highlighted the relevance of halogenated phenylpropionic acids in therapeutic development against bacterial toxins.

- Matrix Metalloproteinase Inhibition : Studies have shown that certain derivatives exhibit significant inhibition of MMPs, which are implicated in various pathological conditions including cancer metastasis and tissue remodeling.

Q & A

Q. What are the recommended synthetic routes for 3-(5-Bromo-2-methoxyphenyl)propanoic acid, and how can yield optimization be achieved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-bromopropanoic acid with a substituted phenyl precursor under controlled conditions (e.g., using methimazole as a catalyst) can yield the target compound. However, competing reactions at nitrogen sites may reduce efficiency. To optimize yields:

- Use protecting groups (e.g., tert-butoxycarbonyl) to block undesired substitutions .

- Employ mild bases (e.g., NaHCO₃) to minimize side reactions .

- Monitor reaction progress via LC-MS or TLC to isolate intermediates .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use LC-MS-UV (≥95% purity threshold) with a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation :

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

- NMR : ¹H NMR should show characteristic peaks for the bromophenyl group (δ 7.2–7.5 ppm) and propanoic acid chain (δ 2.5–3.0 ppm) .

Q. What are the key physicochemical properties (e.g., pKa, solubility) of this compound?

- Methodological Answer :

- pKa : Estimated ~4.5–4.7 (based on dissociation constants of structurally similar arylpropanoic acids) .

- Solubility :

- Polar solvents (e.g., DMSO, methanol): >10 mg/mL.

- Aqueous solubility: Poor at neutral pH; improve via sodium salt formation .

- Thermal Stability : Melting point ~85–89°C (analogous to 3-(2-methoxyphenyl)propanoic acid derivatives) .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromo vs. methoxy positioning) affect the compound's bioactivity or metabolic fate?

- Methodological Answer :

- Bioactivity : Bromine at the 5-position enhances electrophilicity, potentially increasing receptor-binding affinity compared to non-halogenated analogs. Methoxy groups at the 2-position may sterically hinder interactions .

- Metabolism : In vivo studies suggest arylpropanoic acids undergo phase II metabolism (glucuronidation/sulfation). For example, 3-(4-hydroxyphenyl)propanoic acid forms sulfated/glucuronidated metabolites . Use HPLC-MS/MS to track metabolic pathways in model organisms .

Q. How can researchers resolve contradictions in reported dissociation constants or spectral data for this compound?

- Methodological Answer :

- Data Discrepancies : Compare experimental conditions (e.g., solvent, temperature). For instance, pKa values vary with ionic strength; standardize measurements using 0.1 M NaCl .

- Spectral Conflicts : Cross-validate NMR/GC-MS data with databases like NIST Chemistry WebBook or HMDB . For GC-MS, derivatize the compound (e.g., trimethylsilylation) to enhance detection .

Q. What strategies are effective for studying the compound's interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- In Silico Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., cyclooxygenase-2). Validate with mutagenesis studies .

- In Vitro Assays :

- Enzyme inhibition: Measure IC₅₀ via fluorometric assays (e.g., using recombinant enzymes).

- Cellular uptake: Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。